molecular formula C13H12BrClN2O B8654364 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine

Cat. No.: B8654364
M. Wt: 327.60 g/mol
InChI Key: RJUICYLJHNUXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine is an organic compound that belongs to the class of brominated aromatic amines. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine typically involves a multi-step process:

    Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated pyridine derivative.

    Substitution: The methoxy and chloro groups are introduced via electrophilic aromatic substitution reactions, using methoxy and chloro substituents in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine, chlorine, or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of suitable solvents and catalysts are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic amines.

Scientific Research Applications

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(2-methoxy-5-methylphenyl)-2-thiophenecarboxamide

Uniqueness

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C13H12BrClN2O

Molecular Weight

327.60 g/mol

IUPAC Name

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine

InChI

InChI=1S/C13H12BrClN2O/c1-8-5-10(14)13(16-7-8)17-11-6-9(15)3-4-12(11)18-2/h3-7H,1-2H3,(H,16,17)

InChI Key

RJUICYLJHNUXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NC2=C(C=CC(=C2)Cl)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a oven dried 50 mL round bottom flask were sequentially added 4-chloro-2-iodo-1-methoxybenzen (1.13 g, 4.2 mmol), 3-bromo-5-methylpyridin-2-amine (945 mg, 5.05 mmol), Pd2(dba)3 (192 mg, 0.21 mmol), xantphos (146 mg, 0.06 mmol) and NatBuO (605 mg, 6.3 mmol) at room temperature. The solid materials were kept under vacuum for 5 min. and then refilled with nitrogen. This process was repeated thrice before adding dry, degassed dioxane (10 mL). The heterogeneous mixture was stirred at room temperature for 15 min. and then at 100° C. for 1 h. Finally upon completion of the reaction, it was diluted with ether and filtered through a small pad of silica gel with several washings. All the washings and filtrate concentrated in vacuum and the crude residue was further purified by flash chromatography to provide title compound (1.16 g, 84%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
192 mg
Type
catalyst
Reaction Step Four
Quantity
146 mg
Type
catalyst
Reaction Step Five
Yield
84%

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